molecular formula C16H21N5OS B2556058 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1797077-44-1

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2556058
CAS No.: 1797077-44-1
M. Wt: 331.44
InChI Key: MPBZZJZIEPLVFS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,3-thiazole-5-carboxamide (CAS 1797077-44-1) is a specialized small molecule identified through virtual library screening as a potential inhibitor of the Atg8–Atg3 protein-protein interaction (PPI) in Plasmodium falciparum , the parasite responsible for malaria . This PPI is a critical component of the autophagy pathway, which is essential for the survival of apicomplexan parasites but differs from the human homologous pathway. The compound was designed to target the A-loop of PfAtg8, a region conserved in disease-causing apicomplexans but absent in human homologues, offering a promising avenue for achieving selective inhibition with limited off-target effects on human cells . Treatment with this compound has been shown to cause a shift in the lipidation state of PfAtg8 and effectively inhibit P. falciparum growth in both blood- and liver-stage cultures, establishing its value as a chemical tool for studying parasite biology . Given the sequence conservation of the target A-loop across various apicomplexans, this carboxamide derivative is predicted to have cross-reactivity against other pathogenic parasites such as Toxoplasma gondii , Cryptosporidium , and Babesia species . It provides researchers with a potent compound to probe the essential autophagy machinery in these organisms, which poses a significant threat to human and veterinary health. The molecular formula of the compound is C 16 H 21 N 5 OS, and it has a molecular weight of 331.44 g/mol . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10-8-14(21-6-4-5-7-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)23-15/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZZJZIEPLVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other heterocyclic derivatives reported in the literature. Below is a comparative analysis based on structural features, synthetic routes, and inferred properties:

Compound Core Structure Key Substituents Inferred Properties
2,4-Dimethyl-N-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Methyl}-1,3-Thiazole-5-Carboxamide Thiazole-Pyrimidine Methyl (C2, C4), Pyrrolidine (C6-pyrimidine) Enhanced solubility (pyrrolidine), potential kinase inhibition (pyrimidine-thiazole)
N-[ ( S ) -1-Phenylethyl]-1-yl-N-[3-Methoxy-2-Methyl-6-(6H)-Pyridazin-3-yl]-1H-1,2,4-Oxadiazole-4-ylidene]Carbothioate () Oxadiazole-Pyridazine Methoxy, methyl, phenylethyl Likely lower solubility (aromatic substituents), potential enzyme inhibition
N-{4-[(4-Dimethylamino-Benzylidene)Amino]-6-...Pyrrolidin-1-yl-Butyryl}Amino]-[1,3,5]Triazin-2-yl}... () Triazine-Pyrrolidine Dimethylamino, hydroxymethyl, pyrrolidin-1-yl High polarity (triazine), possible DNA intercalation or receptor binding
Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-2-Substituted-6-Substitutedphenyl-1,2,3,4-TetrahydroPyrimidine-5-Carboxylate () Tetrahydropyrimidine Bromoethoxy, substituted phenyl, ester groups Prodrug potential (ester hydrolysis), rigidified structure (tetrahydropyrimidine)

Key Differences

Heterocyclic Core :

  • The target compound employs a thiazole-pyrimidine scaffold, which is less common than oxadiazole () or triazine () cores. Thiazoles are electron-rich, enabling π-π stacking and hydrogen bonding, whereas oxadiazoles are more electronegative and may act as bioisosteres for carboxyl groups.
  • Pyrimidine derivatives (as in the target compound) are frequently associated with kinase inhibition, while tetrahydropyrimidines () often exhibit conformational rigidity for receptor binding .

Solubility and Bioavailability: The pyrrolidine group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenylethyl in ). However, triazine derivatives () with dimethylamino groups may exhibit superior membrane permeability due to their polarity.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of pyrimidine and thiazole rings, similar to the methods described in (e.g., thionyl chloride-mediated activation followed by nucleophilic substitution). In contrast, triazine derivatives () require condensation reactions with amines, which are less stereochemically demanding.

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence.
  • Analogues: The oxadiazole derivative () showed moderate activity against Staphylococcus aureus in preliminary assays, but its mechanism remains unclear. Triazine-pyrrolidine hybrids () demonstrated nanomolar affinity for serotonin receptors in docking studies, though in vivo efficacy is unreported.

Biological Activity

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several key components:

  • Thiazole Core : A five-membered ring containing sulfur and nitrogen.
  • Pyrimidine Substituent : A six-membered ring with two nitrogen atoms.
  • Pyrrolidine Group : A five-membered saturated ring containing one nitrogen atom.

Molecular Formula

The molecular formula for this compound is C15H20N4SC_{15}H_{20}N_{4}S.

Research indicates that the compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant activity against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others in vitro .
  • Kinase Inhibition : The compound's structural similarities to known kinase inhibitors suggest potential activity against specific kinases involved in cancer signaling pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against ALK5 and ALK4 kinases .

Case Studies and Experimental Findings

  • Anticancer Activity :
    • In a study involving the thiazole-pyrimidine derivatives, it was found that certain analogs exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for further development as anticancer agents .
  • Selectivity Profiling :
    • Compounds structurally related to 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE were evaluated for selectivity against a panel of 320 protein kinases. Results indicated high selectivity for certain targets, which is crucial for minimizing off-target effects in therapeutic applications .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies showed favorable absorption characteristics in animal models, with oral bioavailability exceeding 50%, suggesting potential for oral administration in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of A431 cell proliferation
Kinase InhibitionIC50 values in low micromolar range
SelectivityHigh selectivity for ALK5/ALK4 kinases
PharmacokineticsOral bioavailability > 50%

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeIC50 Value
EW-7197ALK5 Inhibition0.013 μM
Pyrimidine AnalogAnticancerVaries by line
Thiazole-Pyrimidine DerivativeCytotoxicitySignificant

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Reacting substituted pyrimidine precursors with pyrrolidine under reflux conditions in ethanol to form the pyrrolidinyl-pyrimidine intermediate .
  • Step 2: Coupling the intermediate with a thiazole-carboxamide derivative using carbodiimide-mediated amidation (e.g., EDCI or DCC) in anhydrous dichloromethane .
  • Purification: Recrystallization from a DMF-ethanol (1:1) mixture ensures high purity .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to resolve methyl, pyrrolidinyl, and thiazole proton environments .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing .

Advanced: How can synthetic yields be optimized for large-scale preparation?

Answer:
Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics for coupling steps .
  • Catalyst Use: Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency in pyrimidine functionalization .
  • Temperature Control: Maintaining reflux conditions (±2°C) minimizes side reactions during cyclization .
  • Yield Tracking: Use LC-MS to monitor intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in spectroscopic data?

Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require:

  • Cross-Validation: Compare data across techniques (e.g., IR for functional groups, 2D NMR for connectivity) .
  • Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex spectra .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and validate experimental data .

Advanced: What methodologies assess the compound’s environmental fate?

Answer:
Adopt the framework from Project INCHEMBIOL :

  • Abiotic Studies: Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation under UV light .
  • Biotic Studies: Use soil microcosms to evaluate microbial degradation and metabolite identification via LC-QTOF-MS .
  • Distribution Modeling: Apply fugacity models (e.g., EQC) to predict partitioning in air, water, and soil .

Advanced: How can biological activity be systematically evaluated?

Answer:
Use tiered assays:

  • In Vitro Screening:
    • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) .
    • Cellular Uptake: Radiolabel the compound and quantify accumulation in cell lines via scintillation counting .
  • In Vivo Testing:
    • Pharmacokinetics: Administer in rodent models and measure plasma half-life using LC-MS/MS .
    • Toxicity: Assess hepatotoxicity via ALT/AST biomarkers and histopathology .

Advanced: How do structural modifications impact stability and reactivity?

Answer:

  • Steric Effects: Introduce bulky substituents (e.g., tert-butyl groups) to the pyrimidine ring to reduce hydrolysis .
  • Electron-Withdrawing Groups: Fluorine or nitro groups at the thiazole position enhance electrophilic reactivity for further derivatization .
  • Accelerated Stability Testing: Store derivatives at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: What strategies resolve low reproducibility in biological assays?

Answer:

  • Standardized Protocols: Pre-incubate compounds in assay buffers to stabilize solubility .
  • Positive Controls: Use reference inhibitors (e.g., AZD8931) to calibrate activity thresholds .
  • Data Normalization: Express results as % inhibition relative to vehicle controls and validate with triplicate runs .

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